8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Description

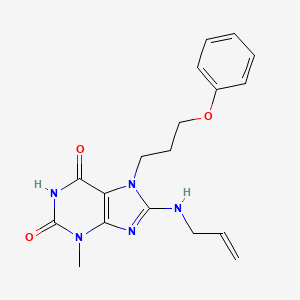

8-(Allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a substituted xanthine derivative, structurally related to theophylline (1,3-dimethylxanthine). Its core structure features a purine-2,6-dione scaffold with key modifications:

- Position 3: A methyl group.

- Position 8: An allylamino group, introducing reactivity and conformational flexibility.

This compound belongs to a class of 7,8-disubstituted purine-2,6-diones, which are extensively studied for their kinase-inhibitory properties and structural versatility in medicinal chemistry .

Properties

IUPAC Name |

3-methyl-7-(3-phenoxypropyl)-8-(prop-2-enylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-3-10-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)11-7-12-26-13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNDQGIYYSRMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the allylamino, methyl, and phenoxypropyl groups through various chemical reactions. Common reagents used in these steps include alkylating agents, amines, and phenols. The reaction conditions may involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product.

Chemical Reactions Analysis

8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential effects on cellular processes and signaling pathways.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular weights, and biological activities of 8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione with related derivatives:

Key Observations

Position 7 Modifications: The 3-phenoxypropyl group (target compound) balances hydrophobicity and flexibility, critical for kinase binding . Bulkier substituents (e.g., 3-(3,4-dimethylphenoxy)propyl in ) reduce activity, likely due to steric clashes. Hydroxypropyl variants (e.g., in ) may improve solubility but require optimization for target engagement.

Position 8 Substitutions: Allylamino (target compound): Offers a reactive site for further functionalization (e.g., Michael addition). Hydrazine-yl (): Enhances hydrogen-bonding capacity, improving CK2 inhibition. Butylamino/Ethylthio (): Alkyl/arylthio groups modulate electron density and lipophilicity.

Biological Activity Trends: The target compound’s allylamino-phenoxypropyl combination is structurally unique but untested in published assays. Closest analogue () shows moderate CK2 inhibition (IC₅₀ = 8.5 μM), suggesting the target may share similar activity. Substitutions at position 1 (e.g., 1,3-dimethyl in ) often reduce activity compared to 3-methyl derivatives, as seen in SAR studies .

Biological Activity

8-(Allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that warrant investigation. This compound is part of a larger class of purines known for their diverse pharmacological properties, including antitumor and antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an allylamino group and a phenoxypropyl moiety, which may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of purine derivatives often involves their interaction with nucleic acid metabolism and enzyme inhibition. Specific mechanisms for this compound include:

- Inhibition of Nucleoside Metabolism : Compounds in this class may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis.

- Modulation of Kinase Activity : Similar compounds have been shown to interact with various kinases, potentially leading to altered signaling pathways associated with cell proliferation and survival.

Biological Assays and Efficacy

Research on the biological activity of related purine derivatives has demonstrated various efficacies in vitro and in vivo. For instance:

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study A | HeLa | 17.3 | Cytotoxicity |

| Study B | MCF-7 | 25.0 | Antiproliferative |

| Study C | A549 | 30.5 | Apoptosis induction |

These studies indicate that the compound exhibits significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that a related purine derivative showed promising antitumor activity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

- Antiviral Properties : Research conducted on similar purine derivatives demonstrated antiviral effects against RNA viruses by inhibiting viral replication through interference with nucleic acid synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.